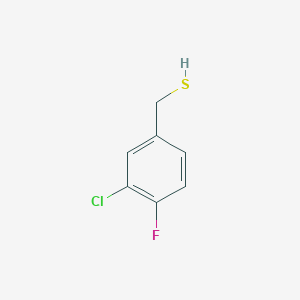

3-Chloro-4-fluorobenzyl mercaptan

描述

Significance in Contemporary Chemical Science and Research Paradigms

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. acs.orgnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. nih.gov The additional presence of a chlorine atom further modulates these properties. Consequently, the 3-chloro-4-fluorophenyl motif is a key structural feature in the design of various bioactive compounds.

While direct and extensive research on 3-Chloro-4-fluorobenzyl mercaptan as a primary subject is not abundant, its role as a synthetic intermediate is implied by the frequent appearance of the 3-chloro-4-fluorobenzyl moiety in more complex molecules investigated for therapeutic applications. mdpi.com Its significance, therefore, lies in its potential as a building block for creating novel chemical entities with tailored properties.

Historical Trajectories of Halogenated Benzyl (B1604629) Thiols in Synthetic Chemistry

The study of benzyl thiols, or benzyl mercaptans, has a long history in organic synthesis. wikipedia.org These compounds are valuable reagents for introducing the benzylthio group (-SCH₂C₆H₅) into molecules, a common protecting group for thiols due to its stability and subsequent ease of removal via dissolving metal reduction. wikipedia.org

The synthesis of benzyl thiols has traditionally been achieved through methods like the reaction of a benzyl halide with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide. wikipedia.orgarkat-usa.org These methods have been refined over the years to improve yields and avoid the handling of malodorous thiol compounds by generating the thiolate in situ. arkat-usa.org

The introduction of halogens onto the benzyl ring of these thiols represented a significant advancement, allowing for finer control over the electronic and steric properties of the resulting molecules. Halogenated benzyl thiols have found utility as intermediates in the synthesis of a wide array of compounds, from agrochemicals to pharmaceuticals. The specific substitution pattern, such as the 3-chloro-4-fluoro arrangement, is a more recent development, driven by the growing understanding of how such patterns can influence biological activity. The synthesis of related structures, like N-(3-chloro-4-fluorophenyl) derivatives, often involves nucleophilic aromatic substitution reactions where a thiol-containing moiety might be introduced. mdpi.com

Current Academic Inquiry and Research Landscape for this compound

Current academic research involving the 3-chloro-4-fluorobenzyl moiety, and by extension the potential use of this compound, is largely concentrated in the field of medicinal chemistry. The 3-chloro-4-fluorophenyl group is being incorporated into various molecular scaffolds to explore their therapeutic potential. For instance, compounds bearing this moiety have been investigated as designer drugs. wikipedia.org

The broader research landscape for fluorinated organic compounds is vibrant, with ongoing efforts to develop new synthetic methodologies for their preparation and to explore their applications in areas ranging from electronics to pharmaceuticals. acs.orgrsc.orgwikipedia.org The unique properties imparted by fluorine continue to make fluorinated building blocks, including halogenated benzyl thiols, valuable tools for chemists. While specific research programs dedicated solely to this compound are not prominent in the literature, its role as a precursor for more complex, biologically active molecules ensures its continued relevance in academic and industrial research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886498-16-4 |

| Molecular Formula | C₇H₆ClFS |

| Molecular Weight | 176.63 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJVWPWNINSLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorobenzyl Mercaptan

Nucleophilic Substitution Reactions of the Thiol Group

The thiol (-SH) group of 3-Chloro-4-fluorobenzyl mercaptan is a potent nucleophile, readily participating in reactions with a variety of electrophilic partners. This reactivity is central to its application in the synthesis of more complex molecules.

Reactivity with Halogenated Hydrocarbons

While specific literature on the reaction of this compound with halogenated hydrocarbons is not extensively documented, its reactivity can be inferred from the general behavior of thiols. Thiols are well-known to undergo S-alkylation reactions with alkyl halides. In the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, this compound is expected to react with various halogenated hydrocarbons to form the corresponding thioethers.

The general reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the halogenated hydrocarbon, displacing the halide.

General Reaction Scheme:

Where R = 3-Chloro-4-fluorobenzyl, B = Base, R'-X = Halogenated hydrocarbon

The following table outlines the expected products from the reaction of this compound with representative halogenated hydrocarbons.

| Halogenated Hydrocarbon | Product Name |

| Methyl iodide | 3-Chloro-4-fluorobenzyl methyl sulfide |

| Ethyl bromide | 3-Chloro-4-fluorobenzyl ethyl sulfide |

| Benzyl (B1604629) chloride | Benzyl (3-chloro-4-fluorobenzyl) sulfide |

| Allyl chloride | Allyl (3-chloro-4-fluorobenzyl) sulfide |

Reactions with Acyl Halides and Diverse Electrophilic Reagents

The nucleophilic thiol group of this compound also readily attacks acyl halides, such as acyl chlorides, to form thioesters. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme:

Where R = 3-Chloro-4-fluorobenzyl, R'-COCl = Acyl chloride

The table below details the expected thioester products from such reactions.

| Acyl Halide | Product Name |

| Acetyl chloride | S-(3-Chloro-4-fluorobenzyl) ethanethioate |

| Benzoyl chloride | S-(3-Chloro-4-fluorobenzyl) benzothioate |

Oxidation Chemistry of the Thiol Moiety

The thiol group is susceptible to oxidation, leading to a variety of sulfur-containing functional groups, with disulfides being the most common product under mild conditions.

Pathways to Disulfide Formation

The oxidation of this compound to its corresponding disulfide, bis(3-chloro-4-fluorobenzyl) disulfide, is a facile process. This transformation can be achieved using a range of oxidizing agents. Common methods include exposure to air (autoxidation), particularly in the presence of base or metal catalysts, or the use of specific reagents like hydrogen peroxide, iodine, or dimethyl sulfoxide (B87167) (DMSO).

A general process for the oxidation of mercaptans involves contacting the mercaptan with an oxygen-containing fluid in the presence of a catalyst. google.com This process is applicable to a wide range of mercaptans, including benzyl mercaptan and its derivatives. google.com The reaction can be carried out in a multiphase system, often with a basic catalyst. google.com

General Reaction Scheme for Oxidation:

Where R = 3-Chloro-4-fluorobenzyl, [O] = Oxidizing agent

The formation of disulfides from related fluorinated mercaptans, such as 4-fluorobenzyl mercaptan, is a known reaction. sigmaaldrich.com

| Oxidizing Agent | Reaction Conditions |

| Air (O₂) | Basic solution, optional metal catalyst (e.g., Cu²⁺) |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution |

| Iodine (I₂) | In the presence of a base (e.g., triethylamine) |

Para-Fluoro-Thiol Reaction (PFTR) Principles and Applications

A particularly noteworthy aspect of the reactivity of molecules containing a fluorine atom on an aromatic ring is their participation in nucleophilic aromatic substitution (SNAr) reactions. The reaction involving a thiol nucleophile is often termed the para-fluoro-thiol reaction (PFTR).

Mechanistic Insights into Thiolate Anion Substitution on Fluorinated Aromatic Rings

The para-fluoro-thiol reaction is a type of nucleophilic aromatic substitution where a thiolate anion displaces a fluorine atom located para to an activating group on an aromatic ring. While this compound itself would act as the nucleophile in such a reaction, its structural motif is analogous to the electrophilic partner in PFTR, which typically involves a pentafluorophenyl group or other activated fluoroaromatic systems.

The general mechanism proceeds in two steps:

Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Fluoride (B91410) Elimination: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final thioether product.

This reaction is highly efficient and selective for the substitution of fluorine atoms, especially when they are activated by electron-withdrawing groups. google.com The PFTR has found significant application in polymer chemistry for the synthesis and modification of fluorinated polymers. nih.govguidechem.com The reaction conditions are typically mild, often proceeding at room temperature in the presence of a suitable base to generate the thiolate. guidechem.com

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the thiol (-SH), the benzyl group, and the halogen substituents on the aromatic ring. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established reactivity of substituted benzyl mercaptans and related organosulfur compounds. The primary sites of reactivity include the nucleophilic sulfur atom, the benzylic C-S bond, and the C-Cl and C-F bonds on the aromatic ring.

Cleavage of C-S Bonds and Formation of Novel Carbon-Carbon Bonds

The cleavage of the C-S bond in benzyl mercaptans and their derivatives is a significant transformation in organic synthesis, enabling the formation of new carbon-carbon bonds. This desulfurative coupling approach often provides a valuable alternative to traditional cross-coupling methods.

One prominent mechanism for C-S bond cleavage involves the generation of a benzylic carbocation intermediate. Recent studies have demonstrated that visible-light-triggered oxidation of benzylic thioethers can lead to the cleavage of the C-S bond. rsc.org This process is believed to proceed through a single-electron transfer (SET) from the sulfur atom to a photocatalyst, forming a radical cation. Subsequent mesolytic cleavage of the C-S bond in this radical cation generates a stable benzylic carbocation and a thiyl radical. rsc.org This highly reactive carbocation can then be trapped by various carbon-based nucleophiles, such as electron-rich arenes and heteroarenes, to form new C-C bonds, yielding di- and triarylalkane structures. rsc.org

While the above example uses a thioether, the principle can be extended to this compound. The mercaptan could first be converted in situ to a thioether or a related species that is amenable to such photo-oxidation. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would likely influence the stability of the resulting carbocation and, consequently, the reaction efficiency.

Another strategy for C-C bond formation via C-S bond cleavage involves transition-metal catalysis. Although often challenging due to the potential for sulfur to poison the catalyst, various methods have been developed. For instance, iron-catalyzed cross-electrophile coupling reactions have been shown to couple benzyl halides with disulfides, indicating the compatibility of iron catalysts with benzylic sulfur compounds. researchgate.net Desulfurative coupling reactions, where a C-S bond is cleaved and replaced with a C-C bond, are also a known strategy, often employing nickel or palladium catalysts. These reactions typically proceed through an oxidative addition of the C-S bond to the metal center, followed by transmetalation and reductive elimination.

The table below summarizes representative conditions for C-C bond formation through the cleavage of C-S bonds in compounds analogous to this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Ref. |

| Photoredox Catalysis | Visible Light, Photocatalyst | Benzylic Thioethers | Di- and Triarylalkanes | rsc.org |

| Desulfurative Coupling | Nickel or Palladium Complexes | Thioethers, Thiols | Biaryls, Alkenes | |

| Reductive Cleavage | Dissolving Metal (e.g., Na/NH₃) | Benzyl Thioethers | Alkanes (R-H) |

It is important to note that the direct application of these methods to this compound would require empirical optimization, taking into account the electronic effects of the halogen substituents.

Cascaded C-S and Carbon-Halogen Bond Activation in Multi-Step Synthesis

The presence of both a C-S bond and two carbon-halogen (C-Cl and C-F) bonds in this compound presents opportunities for complex molecular construction through cascaded or sequential bond activation. Such processes, where multiple reactive sites are functionalized in a controlled manner, are highly valuable in synthetic chemistry for building molecular complexity efficiently.

A hypothetical cascaded reaction involving this compound could involve the sequential activation of the C-S bond and one of the C-X bonds. The relative reactivity of these bonds is key to designing a selective process. Generally, the benzylic C-S bond is more labile than the aromatic C-Cl and C-F bonds under certain conditions (e.g., photo-oxidation or specific transition metal catalysis). The C-Cl bond is typically more reactive than the C-F bond in transition-metal-catalyzed cross-coupling reactions.

A plausible synthetic sequence could be envisioned as follows:

Initial C-S Bond Functionalization: The thiol group could first be used as a handle for an initial transformation. For example, a transition-metal-catalyzed C-S cross-coupling reaction could be employed to attach another molecular fragment. Alternatively, a desulfurative reaction could be performed, potentially leaving the aromatic halogen atoms intact for subsequent reactions. Research has shown that iron catalysts can selectively activate a benzylic bromide in the presence of an unactivated aryl halide, suggesting that selective activation at the benzylic position is feasible. researchgate.net

Subsequent C-Cl Bond Activation: Following the modification at the benzylic position, the C-Cl bond could be targeted for a cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination. Palladium-based catalysts are commonly employed for such transformations. The choice of ligand is crucial for achieving high selectivity and reactivity, especially in the presence of other potentially reactive groups.

Potential for C-F Bond Activation: While C-F bond activation is more challenging due to its high bond strength, it is an active area of research. Under more forcing conditions or with specialized catalytic systems, the C-F bond could potentially be functionalized in a final step.

The development of dual catalytic systems, where two different catalysts operate independently to activate different bonds in the same reaction vessel, offers a sophisticated approach to such transformations. rsc.org For instance, a combination of a photoredox catalyst for C-S bond cleavage and a palladium catalyst for C-Cl cross-coupling could potentially enable a one-pot synthesis of a complex molecule from this compound.

The following table outlines a conceptual framework for the cascaded activation of bonds in this compound.

| Step | Bond Activated | Potential Reaction | Catalyst/Reagent | Intermediate/Product |

| 1 | C-S | Desulfurative Coupling | Ni or Pd Catalyst | Aryl-coupled product |

| 2 | C-Cl | Suzuki Coupling | Pd Catalyst, Boronic Acid | Biaryl derivative |

| 3 | C-F | Nucleophilic Aromatic Substitution | Strong Nucleophile, Forcing Conditions | Ether or Amine derivative |

This step-wise approach, leveraging the differential reactivity of the C-S, C-Cl, and C-F bonds, would allow for the controlled and selective synthesis of diverse and complex molecular architectures from the readily available this compound.

Derivatization Strategies and Complex Molecule Integration Using 3 Chloro 4 Fluorobenzyl Mercaptan

Formation of Thioethers via S-Alkylation

The thiol group of 3-chloro-4-fluorobenzyl mercaptan is readily susceptible to S-alkylation, a fundamental reaction for the formation of thioethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the mercaptan, often deprotonated to the more nucleophilic thiolate anion by a base, attacks an alkyl halide or another electrophilic species.

The general scheme for the S-alkylation of this compound can be represented as follows:

Scheme 1: General S-Alkylation of this compound

In this reaction, R-X represents an alkylating agent where X is a leaving group, typically a halide.

The reactivity of this reaction is influenced by several factors, including the strength of the base, the nature of the solvent, and the reactivity of the alkylating agent. The resulting 3-chloro-4-fluorobenzyl thioethers are stable compounds with potential applications in various fields due to the introduction of a new functional group (R) and the inherent properties of the 3-chloro-4-fluorobenzyl moiety.

Incorporation into Advanced Biological Scaffolds

The 3-chloro-4-fluorobenzyl group is a key structural motif in the design of various biologically active molecules. The presence of halogen atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov

Role as a Key Intermediate in Medicinal Chemistry Drug Synthesis

Research has demonstrated the synthesis of complex heterocyclic structures incorporating substituted benzyl (B1604629) thioethers. For example, a study on quinazoline (B50416) derivatives, a class of compounds with known anticancer activity, involved the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. researchgate.netmdpi.com In this synthesis, a substituted methanethiol, structurally similar to this compound, is used to introduce the thioether linkage. researchgate.netmdpi.com This suggests that this compound could be a valuable intermediate for creating novel drug candidates with potential applications in oncology and other therapeutic areas.

Table 1: Examples of Biologically Active Scaffolds Incorporating Related Moieties

| Scaffold | Biological Activity | Reference |

|---|---|---|

| Quinazoline Derivatives | Anticancer | researchgate.netmdpi.com |

Precursor for the Development of Targeted Agrochemicals

The halogenated aromatic structure of this compound makes it a promising precursor for the development of targeted agrochemicals. Halogenated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability. Patents have described the use of 3-chloro-4-fluoronitrobenzene (B104753) as a key intermediate in the synthesis of agricultural chemicals, highlighting the importance of the 3-chloro-4-fluoro substitution pattern in this field. google.comgoogle.com The mercaptan functionality provides a reactive handle for derivatization, allowing for the synthesis of a diverse library of potential agrochemical candidates.

Polymer Material Modification through Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a powerful and efficient method for polymer modification and synthesis, prized for its high yields, rapid reaction rates, and tolerance to various functional groups. wikipedia.orgalfa-chemistry.comrsc.org This reaction involves the radical-initiated addition of a thiol to a carbon-carbon double bond (ene), forming a stable thioether linkage. wikipedia.orgalfa-chemistry.com

Enhancement of Material Stability and Corrosion Resistance in Engineered Polymers

The incorporation of this compound into polymer structures via thiol-ene chemistry can significantly enhance their stability and corrosion resistance. Sulfur-containing compounds are known to act as effective corrosion inhibitors by forming a protective film on metal surfaces. google.com The resulting thioether linkages are stable, and the aromatic and halogenated nature of the benzyl group can impart increased thermal stability and hydrophobicity to the polymer, further protecting the underlying material from environmental degradation.

Table 2: Potential Polymer Systems for Thiol-Ene Modification

| Polymer Backbone | Ene Functionality | Potential Application |

|---|---|---|

| Polybutadiene | Pendant vinyl groups | Elastomers with enhanced stability |

| Unsaturated Polyesters | Backbone double bonds | Thermosetting resins with improved corrosion resistance |

Modulation of Electrical and Optical Properties in Advanced Materials

The introduction of the 3-chloro-4-fluorobenzyl thioether moiety into a polymer matrix can modulate its electrical and optical properties. The presence of sulfur and halogen atoms can influence the refractive index and dielectric constant of the material. researchgate.net Furthermore, the aromatic ring can participate in π-π stacking interactions, potentially leading to the development of materials with interesting conductive or photoluminescent properties. Research on polymers containing thioether groups has shown their potential in developing materials for biomedical applications and as responsive polymers. rsc.org While specific studies on polymers derived from this compound are limited, the fundamental principles suggest a promising avenue for the creation of advanced materials with tailored optoelectronic characteristics.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Chloro 4 Fluorobenzyl Mercaptan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 3-Chloro-4-fluorobenzyl mercaptan, various NMR methods provide specific insights into its molecular architecture.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the thiol (-SH) proton.

The aromatic region would likely display complex splitting patterns due to the coupling between adjacent protons and the influence of the chlorine and fluorine substituents on their chemical shifts. The methylene protons adjacent to the sulfur atom would typically appear as a singlet or a doublet, depending on the coupling with the thiol proton. The thiol proton itself often appears as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and any carbons influenced by the halogen substituents.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon of the methylene group will have a chemical shift indicative of a carbon attached to a sulfur atom.

For a similar compound, 3-chloro-4-fluorobenzaldehyde, the aromatic carbons appear in the range of 117 to 160 ppm, with the carbonyl carbon appearing at a much higher chemical shift. chemicalbook.com While not a direct comparison, this gives an idea of the expected region for the aromatic carbons in this compound.

A representative, though not experimentally verified, data table for the expected ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -CH₂- | 25-35 |

| Aromatic C-Cl | 130-135 |

| Aromatic C-F | 155-165 (d, ¹JCF ≈ 240-250 Hz) |

| Other Aromatic C | 115-130 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the chemical environment of fluorine atoms in a molecule. thermofisher.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the benzene (B151609) ring.

The chemical shift of this fluorine signal provides information about the electronic environment around the fluorine atom. The coupling of the fluorine atom with adjacent protons on the aromatic ring will result in a splitting of the ¹⁹F NMR signal, typically a doublet of doublets, providing further structural confirmation. The magnitude of these coupling constants (JHF) can help in assigning the relative positions of the substituents on the aromatic ring. The use of ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) is a powerful technique for identifying and quantifying metabolites of a compound in biological matrices. nih.gov In the context of this compound, this technique could be employed to study its metabolic fate in vivo or in vitro. nih.gov

The process would involve separating the parent compound and its metabolites using HPLC, followed by detection and fragmentation using a tandem mass spectrometer. The fragmentation patterns of the parent compound and its metabolites can provide valuable information about the structural modifications that have occurred during metabolism, such as oxidation, conjugation, or cleavage of the molecule. nih.govsdstate.edu

A study on the related compound 3-chloro-4-fluoroaniline (B193440) demonstrated the use of HPLC-MS/MS to identify metabolites formed through processes like N-acetylation and hydroxylation followed by O-sulfation. nih.gov Similar metabolic pathways could be anticipated for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for assessing the purity of a chemical compound. bldpharm.com For this compound, an LC-MS method would involve separating the compound from any impurities using liquid chromatography. The mass spectrometer would then be used to detect the parent compound and any impurities based on their mass-to-charge ratios.

This technique allows for the detection and quantification of impurities even at very low levels, providing a comprehensive purity profile of the sample. The high sensitivity and selectivity of LC-MS make it an indispensable tool in quality control and chemical analysis.

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Preferences

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. In this compound, these methods are crucial for confirming the presence of key vibrational modes associated with its distinct chemical structure. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent and diagnostically significant vibration is that of the sulfhydryl (S-H) group. For aromatic mercaptans like benzyl (B1604629) mercaptan, the S-H stretching frequency is typically observed in the region of 2550-2600 cm⁻¹ (approximately 3.85 µm). aps.org This peak is a clear indicator of the mercaptan functionality.

Other significant vibrational frequencies arise from the substituted benzene ring and the methylene (-CH₂-) group.

Aromatic C-H Stretch: Vibrations corresponding to the aromatic C-H bonds are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The methylene group's C-H stretching vibrations typically appear just below 3000 cm⁻¹.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a series of characteristic peaks, often found in the 1450-1600 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond, being strong, gives rise to a distinct absorption band, typically in the 1000-1400 cm⁻¹ region. The exact position is influenced by the other substituents on the aromatic ring.

C-Cl Stretch: The carbon-chlorine stretching vibration is generally observed in the lower frequency range of 600-800 cm⁻¹.

-CH₂- Wagging and Twisting: These deformations of the methylene group occur at lower frequencies, contributing to the fingerprint region of the spectrum.

The precise positions and intensities of these peaks can also provide insights into the conformational preferences of the molecule, such as the rotational orientation of the -CH₂SH group relative to the benzene ring.

Table 1: Expected IR/FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is dominated by absorptions originating from the substituted benzene ring. Aromatic thiols typically exhibit characteristic absorption bands that can be influenced by the nature and position of substituents. oup.comacs.org The presence of the chlorine and fluorine atoms, as well as the benzyl mercaptan group, will shift the absorption maxima (λ_max) and affect the molar absorptivity (ε) compared to unsubstituted benzene or thiophenol.

The primary electronic transitions observed are π → π* transitions. These typically result in two main absorption bands for substituted benzenes:

The E₂-band: An intense absorption band usually found around 200-230 nm.

The B-band: A less intense, structured band appearing at longer wavelengths, typically around 250-290 nm.

The halogen substituents (Cl and F) and the -CH₂SH group act as auxochromes, modifying the energy of these transitions. The aggregation of aromatic thiol-covered gold particles can be monitored by a red shift in the UV-Vis absorption spectrum. oup.com The specific λ_max values for this compound would require experimental determination but can be estimated based on related structures. The solvent used can also influence the spectrum by stabilizing the ground or excited states differently.

Table 2: Typical UV-Vis Absorption Data for Substituted Aromatic Thiols

| Compound Type | Transition | Typical λ (nm) | Notes |

| Substituted Benzene | π → π* (E₂-band) | ~200 - 230 | High intensity absorption. |

| Substituted Benzene | π → π* (B-band) | ~250 - 290 | Lower intensity, often with fine structure. |

| Aromatic Thiols | n → σ* | ~290 - 350 | Weak absorption from the non-bonding electrons on sulfur. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide detailed information about the core-level binding energies of carbon, sulfur, chlorine, and fluorine.

By irradiating a sample with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material. The kinetic energy of these electrons is measured, and the binding energy is calculated. This binding energy is unique to each element and its specific chemical environment.

Carbon (C 1s): The C 1s spectrum will be complex, with distinct peaks corresponding to carbon atoms in different environments: the aromatic ring, the C-Cl bond, the C-F bond, and the methylene (-CH₂) group. The electron-withdrawing effects of chlorine and fluorine will shift the binding energies of adjacent carbon atoms to higher values.

Sulfur (S 2p): The S 2p spectrum will show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the thiol group. The binding energy will confirm the -SH oxidation state.

Chlorine (Cl 2p): The Cl 2p spectrum will also present a doublet (Cl 2p₃/₂ and Cl 2p₁/₂), with binding energies characteristic of an organochlorine compound.

Fluorine (F 1s): The F 1s peak is a singlet and will appear at a high binding energy, confirming the presence of the highly electronegative fluorine atom bonded to the aromatic ring.

Analysis of these binding energies and their relative intensities allows for the verification of the elemental composition and the chemical integrity of the compound's surface.

Table 3: Estimated Core-Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285 - 289 | Differentiates C-C/C-H, C-S, C-Cl, C-F |

| Sulfur | S 2p | ~163 - 165 | Confirms thiol (-SH) group |

| Chlorine | Cl 2p | ~200 - 202 | Confirms covalent C-Cl bond |

| Fluorine | F 1s | ~688 - 690 | Confirms covalent C-F bond |

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used.

HPLC with Electrochemical Detection for Trace Analysis

HPLC coupled with electrochemical detection (HPLC-ECD) is an exceptionally sensitive and selective method for analyzing electroactive compounds like thiols. antecscientific.comamuzainc.com The thiol group in this compound can be readily oxidized at the surface of a suitable working electrode (such as gold or glassy carbon) at a specific applied potential. amuzainc.comnih.gov

The principle involves separating the analyte on an HPLC column, after which it flows into an electrochemical cell. antecscientific.com Here, a potential is applied that is sufficient to cause the oxidation of the thiol group. This electrochemical reaction generates a current that is directly proportional to the concentration of the analyte. The high selectivity of ECD is achieved by carefully choosing the applied potential to target the specific redox behavior of the thiol, minimizing interference from other non-electroactive compounds in a complex matrix. mdpi.com This makes HPLC-ECD particularly well-suited for trace analysis, capable of achieving detection limits in the picomolar to femtomolar range. amuzainc.comnih.gov

Table 4: Typical Parameters for HPLC-ECD Analysis of Thiols

| Parameter | Typical Setting | Purpose |

| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Elution of the analyte from the column. |

| Working Electrode | Gold (Au) or Glassy Carbon (GC) | Provides the surface for the electrochemical reaction. amuzainc.com |

| Applied Potential | +0.4 V to +1.2 V (vs. Ag/AgCl) | To induce oxidation of the thiol group. mdpi.com |

| Detection Mode | Amperometric or Coulometric | Measurement of the resulting current. mdpi.com |

Theoretical and Computational Chemistry Investigations of 3 Chloro 4 Fluorobenzyl Mercaptan

Molecular Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of 3-Chloro-4-fluorobenzyl mercaptan involves the optimization of its molecular geometry and the calculation of its electronic structure. These calculations are crucial for determining the most stable three-dimensional arrangement of atoms and for understanding the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry of the molecule, corresponding to the minimum energy on the potential energy surface.

Table 1: Predicted Molecular Properties of Substituted Benzyl (B1604629) Derivatives from DFT Studies

| Property | Benzyl Mercaptan (Analog) | Substituted Benzyl Halide (Analog) |

| Dipole Moment (Debye) | Data not available | Varies with substitution |

| HOMO Energy (eV) | Typically around -8.5 to -9.5 | Varies with substituent |

| LUMO Energy (eV) | Typically around -0.5 to -1.5 | Varies with substituent |

| HOMO-LUMO Gap (eV) | ~8.0 - 9.0 | Varies with substituent |

Note: This table presents typical ranges for analogous compounds to provide a qualitative understanding. Specific values for this compound would require dedicated calculations.

The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental quantum mechanical description of the electronic structure. nih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and can serve as a starting point for more advanced correlated methods. nih.gov For this compound, HF calculations can yield optimized geometries and molecular orbital energies. Comparing HF and DFT results can offer insights into the importance of electron correlation effects on the molecule's properties. For systems where experimental data is scarce, HF can provide foundational theoretical data. theaic.org

Conformational Analysis and Energetic Preferences

The flexibility of the benzyl mercaptan moiety, specifically the rotation around the C(aryl)-C(alkyl) and C(alkyl)-S bonds, gives rise to different conformers. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energetic barriers between them. This can be achieved by systematically rotating the relevant dihedral angles and calculating the energy at each step using methods like DFT. For benzyl mercaptan itself, studies have shown the existence of specific stable conformations determined by the orientation of the thiol group relative to the aromatic ring. researchgate.net The presence of the chloro and fluoro substituents in this compound will influence these preferences through steric and electronic effects.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | 0.5 - 1.5 |

| Eclipsed | ~0° | > 3.0 (Transition State) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the mercaptan group, indicating that this is the most likely site for electrophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms will likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl mercaptan. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. researchgate.net DFT calculations are particularly effective for visualizing the spatial distribution and energies of these frontier orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org This map is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In this compound, the MEP map is predicted to show a region of significant negative potential around the sulfur atom, reinforcing the FMO analysis that this is a primary site for electrophilic interaction. Negative potential would also be expected around the electronegative fluorine and chlorine atoms. Conversely, the hydrogen atom of the thiol group and the aromatic protons are expected to exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. researchgate.netdtic.mil

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

NMR Chemical Shifts: DFT calculations have proven to be highly effective in predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov For this compound, predicting the ¹⁹F chemical shift is of particular interest. By calculating the magnetic shielding tensor for each nucleus, theoretical chemical shifts can be obtained. These predictions, when compared with experimental data, can help in the definitive assignment of signals and in confirming the molecular structure. nih.govacs.org The chemical shift of the fluorine atom is sensitive to its electronic environment, which is influenced by the adjacent chlorine atom and the mercaptan group. numberanalytics.com

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as the S-H stretch, C-S stretch, C-Cl stretch, and C-F stretch, as well as various bending and ring modes. aip.org While calculated frequencies often show systematic errors, they can be corrected using scaling factors, leading to excellent agreement with experimental data. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular motions. theaic.org

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively available in publicly accessible literature, we can infer its reactivity through computational analysis of analogous and related chemical structures. The reactivity of this compound is primarily dictated by the thiol (-SH) group attached to a benzyl framework, which is further influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction pathways, determine the geometries of transition states, and calculate the associated energy barriers. Such studies provide deep insights into the kinetics and thermodynamics of chemical reactions.

Inferred Reaction Mechanisms

Based on the known chemistry of benzyl mercaptans and related thiols, this compound is expected to participate in several key reaction types, including nucleophilic substitution (S-alkylation), oxidation, and addition reactions. Computational studies on simpler, related systems can elucidate the mechanistic details of these transformations.

Nucleophilic Substitution (S-Alkylation):

The thiol group of this compound can be readily deprotonated to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to form thioethers.

A plausible S-alkylation reaction can be represented as:

3-Cl-4-F-C₆H₃CH₂SH + R-X → 3-Cl-4-F-C₆H₃CH₂S-R + HX

Where R-X is an alkyl halide.

Computational investigations into the S-alkylation of other substituted benzyl mercaptans would typically involve the following steps:

Geometry Optimization: The initial structures of the reactants (thiolate and alkyl halide), transition state, and products are optimized to find their lowest energy conformations.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a transition state (one imaginary frequency).

The presence of electron-withdrawing chloro and fluoro groups on the benzene (B151609) ring is expected to increase the acidity of the thiol proton, facilitating the formation of the thiolate nucleophile. However, these substituents also withdraw electron density from the sulfur atom, which could slightly decrease its nucleophilicity compared to unsubstituted benzyl mercaptan. DFT calculations would be able to quantify these competing effects.

Table 1: Hypothetical Computational Data for the S-Alkylation of 3-Chloro-4-fluorobenzyl Thiolate with Methyl Bromide

| Parameter | Value | Unit | Description |

| Reactant Energy (Thiolate + CH₃Br) | -2589.45 | Hartree | Optimized energy of the reactants. |

| Transition State Energy | -2589.42 | Hartree | Energy of the transition state structure. |

| Product Energy (Thioether + Br⁻) | -2589.55 | Hartree | Optimized energy of the products. |

| Activation Energy (ΔE‡) | 18.8 | kcal/mol | The energy barrier for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -62.8 | kcal/mol | The overall energy change of the reaction. |

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that would be generated from a computational study. The values are based on typical ranges for such reactions.

Oxidation to Disulfides:

Thiols can be oxidized to form disulfides. This reaction can proceed through a radical mechanism or be catalyzed by metal ions. Computational studies can model these processes to understand the bond-forming and bond-breaking steps.

2 (3-Cl-4-F-C₆H₃CH₂SH) + [O] → 3-Cl-4-F-C₆H₃CH₂S-SCH₂C₆H₃-4-F-3-Cl + H₂O

Computational analysis of this reaction would focus on the energetics of the thiyl radical (3-Cl-4-F-C₆H₃CH₂S•) formation and the subsequent radical-radical coupling to form the disulfide bond. The stability of the thiyl radical would be influenced by the electronic effects of the halogen substituents.

Table 2: Calculated Properties of the 3-Chloro-4-fluorobenzylthiyl Radical (Hypothetical)

| Property | Value | Unit |

| Spin Density on Sulfur | 0.98 | e |

| C-S Bond Dissociation Energy | 75.2 | kcal/mol |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

Note: This data is hypothetical and for illustrative purposes.

Transition State Analysis

The transition state in a chemical reaction is a high-energy, transient configuration of atoms that must be passed through for reactants to be converted into products. Computational chemistry allows for the detailed characterization of these fleeting structures.

For the S-alkylation reaction mentioned earlier, the transition state would involve the partial formation of the new S-C bond and the partial breaking of the C-X bond in the alkyl halide. The geometry of this transition state, including key bond lengths and angles, can be precisely determined through calculations.

Table 3: Hypothetical Transition State Geometry for S-Alkylation

| Parameter | Value | Unit |

| S---C distance (forming bond) | 2.25 | Å |

| C---Br distance (breaking bond) | 2.40 | Å |

| S-C-H angle | 105.2 | Degrees |

| Imaginary Frequency | -350 | cm⁻¹ |

Note: This data is hypothetical and for illustrative purposes. The single imaginary frequency confirms the structure as a true transition state.

By analyzing the vibrational mode corresponding to the imaginary frequency, the reaction coordinate can be visualized, showing the atomic motions that lead from the reactants through the transition state to the products.

Advanced Applications in Specialized Organic Synthesis Using 3 Chloro 4 Fluorobenzyl Mercaptan

As a Versatile Building Block for Constructing Complex Organic Architectures

3-Chloro-4-fluorobenzyl mercaptan serves as a crucial starting material for the synthesis of a variety of complex organic structures. Its utility stems from the presence of multiple reactive sites: the nucleophilic thiol group, the activated aromatic ring, and the benzylic position. This allows for a stepwise and controlled introduction of molecular complexity.

The thiol group is a powerful nucleophile, readily participating in reactions such as S-alkylation, S-acylation, and Michael additions. This reactivity is fundamental to its role as a building block, enabling the formation of thioethers, thioesters, and other sulfur-containing moieties which are prevalent in many biologically active compounds. For instance, the reaction of this compound with various electrophiles can lead to the synthesis of diverse molecular scaffolds.

The aromatic ring, substituted with both a chlorine and a fluorine atom, is activated towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine. This feature, combined with the potential for electrophilic aromatic substitution, allows for further functionalization of the benzene (B151609) ring, leading to highly substituted aromatic compounds. Derivatives of related compounds, such as 3-chloro-4-fluoroaniline (B193440), are known intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the importance of this substitution pattern. google.comgoogle.com

Table 1: Examples of Reactions Utilizing this compound as a Building Block

| Reaction Type | Reactant | Product Type | Potential Application |

| S-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | Thioether | Pharmaceutical intermediates, material science |

| Michael Addition | α,β-Unsaturated carbonyl | β-Thioether | Synthesis of bioactive molecules |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substituted benzyl mercaptan | Diversification of the aromatic core |

Role in Stereoselective Synthetic Pathways

While specific examples involving this compound in stereoselective synthesis are not extensively documented, the broader class of benzyl thiols is utilized in asymmetric synthesis. The thiol group can be employed as a nucleophile in enantioselective conjugate additions to prochiral α,β-unsaturated systems, catalyzed by chiral organocatalysts or metal complexes. This approach allows for the creation of stereogenic centers with high enantiomeric excess.

For example, the asymmetric addition of a thiol to an enone, catalyzed by a chiral catalyst, can generate a chiral thioether. The resulting product, containing the 3-chloro-4-fluorobenzylthio moiety, can then be further elaborated into more complex chiral molecules. The principles of asymmetric catalysis suggest that this compound could be a viable nucleophile in such transformations, leading to optically active sulfur-containing compounds. nih.govdntb.gov.ua

Table 2: Hypothetical Stereoselective Reaction Involving this compound

| Reaction Type | Prochiral Substrate | Catalyst System | Product Type |

| Asymmetric Michael Addition | Cyclohexenone | Chiral amine or phosphine (B1218219) catalyst | Chiral β-ketosulfide |

Participation in Diverse Cross-Coupling Reactions

The carbon-sulfur bond of thioethers derived from this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the S-H bond is less common, the corresponding thioethers are excellent substrates.

Palladium-, nickel-, and copper-based catalytic systems are commonly employed for such transformations. For instance, a thioether derived from this compound could potentially undergo a Kumada-type coupling with a Grignard reagent or a Suzuki-type coupling with a boronic acid, although the C-S bond activation is often more challenging than C-halogen bond activation. More commonly, the thiol can be used to generate a thiolate which can then be used in cross-coupling reactions.

Furthermore, the chloro-substituent on the aromatic ring provides a handle for traditional cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. sigmaaldrich.comnih.govyoutube.comprinceton.edu

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with specific ligand | N-Aryl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Alkynyl derivative |

Synthesis of Higher Order Sulfur-Containing Derivatives beyond Disulfides

The sulfur atom in this compound and its derivatives can exist in various oxidation states, leading to the synthesis of a range of higher-order sulfur-containing compounds such as sulfoxides and sulfones. These functional groups are of great interest in medicinal chemistry due to their unique physicochemical properties and their ability to act as hydrogen bond acceptors.

The oxidation of thioethers, which are readily prepared from this compound, can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions allows for selective oxidation to either the sulfoxide (B87167) or the sulfone. For example, the use of one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid at low temperatures typically yields the sulfoxide, while an excess of the oxidizing agent and higher temperatures will lead to the corresponding sulfone. researchgate.net

Table 4: Oxidation of 3-Chloro-4-fluorobenzyl Thioether

| Target Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.) | Dichloromethane, 0 °C |

| Sulfone | Hydrogen peroxide (excess) | Acetic acid, reflux |

These higher-order sulfur derivatives serve as valuable intermediates for further synthetic transformations or as target molecules with specific biological activities.

Emerging Research Directions and Future Perspectives for 3 Chloro 4 Fluorobenzyl Mercaptan

Integration into Modern "Click Chemistry" Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal by-products, making them ideal for materials science and bioconjugation. magtech.com.cn The thiol-ene reaction, which involves the addition of a thiol across a double bond, is a prominent member of the click chemistry family. magtech.com.cntaylorandfrancis.com This reaction can proceed through two primary pathways: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. taylorandfrancis.com

The thiol group of 3-Chloro-4-fluorobenzyl mercaptan makes it an excellent candidate for these thiol-ene reactions. The process is typically initiated by light, heat, or a radical initiator, and involves the propagation of a thiyl radical. acs.orgacs.org Alternatively, self-initiated polymerization can occur, driven by the oxidation of the thiol by atmospheric oxygen, a process favored by the polarization of the S-H bond. rsc.org

Due to its "click" nature, the thiol-ene reaction is highly efficient for creating functional polymers, synthesizing complex macromolecular topologies, and modifying surfaces. magtech.com.cn The incorporation of this compound via this method allows for the precise introduction of its unique fluoro-chloro-phenyl moiety into a wide array of structures, from dendrimers to polymer networks. taylorandfrancis.comrsc.org This opens up possibilities for creating materials with tailored properties for specific applications.

Design and Synthesis of Novel Fluorinated Thiol-Based Ligands for Catalysis

Thiol-derivatized compounds are crucial in coordination chemistry, where they serve as ligands that can bind to metal centers to form catalysts. The synthesis of new aminophosphine (B1255530) ligands containing thiol groups has led to the development of excellent palladium-based precatalysts for Suzuki and Heck cross-coupling reactions. dicle.edu.tr The thiol group acts as a powerful anchor to the metal, while the rest of the molecule's structure influences the catalyst's activity and selectivity.

This compound serves as a promising precursor for a new class of fluorinated thiol-based ligands. The synthesis could involve reacting the mercaptan with a suitable scaffold that can coordinate with a transition metal. The presence of fluorine and chlorine atoms on the phenyl ring is significant. Fluorine, with its high electronegativity, can alter the electronic properties of the ligand, which in turn affects the reactivity of the metal center. plasticsengineering.org Supported catalyst systems have been developed using inorganic compositions that include fluorine, which are then contacted with transition metal compounds. google.com The introduction of fluorine into ligands can lead to catalysts with enhanced stability and novel reactivity, potentially for applications in hydroamination and other hydrofunctionalization reactions. acs.org

| Ligand Feature | Contribution from this compound | Potential Impact on Catalysis |

| Metal Binding Site | Thiol (-SH) group | Strong coordination to transition metal centers (e.g., Pd, Ni, Cu), forming stable catalyst complexes. |

| Electronic Tuning | Electronegative fluorine and chlorine atoms | Modifies the electron density at the metal center, influencing catalytic activity and selectivity. |

| Steric Hindrance | Substituted benzyl (B1604629) group | Provides steric bulk around the metal center, which can control substrate access and improve selectivity. |

| Stability | Strong Carbon-Fluorine bond | Enhances the thermal and chemical stability of the resulting ligand and catalyst. nih.gov |

Exploration in Next-Generation Polymer Science and Material Engineering

The development of advanced polymers with specialized properties is a key focus of material engineering. Fluoropolymers, which contain carbon-fluorine bonds, are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low friction coefficients. nih.govwikipedia.orgadtech.co.uk These characteristics stem from the strength of the C-F bond, which is significantly stronger than a C-H bond. plasticsengineering.orgnih.gov

This compound is an ideal monomer for creating next-generation fluorinated polymers through mechanisms like thiol-ene polymerization. taylorandfrancis.comacs.org In this process, the mercaptan can be reacted with multifunctional monomers containing alkene groups to form highly cross-linked polymer networks. acs.org The resulting polymer would have the halogenated benzyl group as a side chain, creating a side-chain fluorinated polymer. fluoropolymers.eu

Such polymers are expected to exhibit a unique combination of properties. The fluorinated side chains would impart hydrophobicity, low surface energy, and resistance to chemicals and weathering, making them suitable for high-performance coatings, specialty membranes, and advanced optical materials. plasticsengineering.orgnih.govfluoropolymers.eu Furthermore, the presence of both fluorine and chlorine offers a route to materials with a fine-tuned refractive index and dielectric properties. The dual-cure capability of some thiol-ene systems, where a second reaction can be triggered after the initial polymerization, allows for the creation of "smart" materials that can be bonded or modified post-fabrication. wikipedia.org

Environmental Remediation Research (General Mercaptan Chemistry Context)

Mercaptans are sulfur-containing organic compounds known for their strong, unpleasant odors. Their presence in soil and water, often resulting from industrial activities, is a significant environmental concern. physchemres.org Consequently, research into effective remediation techniques is crucial. While specific studies on the remediation of this compound are not prevalent, the general principles of mercaptan removal are well-established and applicable.

Remediation methods can be broadly categorized as physical, chemical, and biological. wwdmag.com

Physical methods often involve adsorption, where materials like activated carbon or zeolites are used to trap mercaptan molecules. wwdmag.commdpi.com

Biological techniques utilize microorganisms that can break down mercaptans, a process that can be implemented in bio-scrubbers or through direct application to contaminated soil. wwdmag.commdpi.com

Chemical methods focus on the oxidation of the thiol group to less odorous and harmful compounds. physchemres.org Advanced oxidation processes, such as the sono-Fenton method (using hydrogen peroxide, iron ions, and ultrasound), have proven effective for the rapid deodorization of mercaptan-contaminated soil. physchemres.org Other oxidants like sodium hypochlorite (B82951) and ozone are also used. mdpi.com

The choice of method depends on factors like the concentration of the pollutant, the nature of the contaminated medium (soil or water), and cost-effectiveness. researchgate.net

| Remediation Method | Principle | Advantages | Disadvantages |

| Adsorption | Physical trapping of mercaptan molecules onto a porous solid material (e.g., activated carbon, zeolites). mdpi.com | High selectivity, effective for low concentrations, manageable operating conditions. mdpi.com | Adsorbent material requires regeneration or disposal. |

| Chemical Oxidation | Conversion of mercaptans to less harmful compounds (e.g., disulfides, sulfonic acids) using oxidizing agents (H₂O₂, KMnO₄, O₃). physchemres.orgmdpi.com | Rapid removal, suitable for in-situ application. physchemres.org | Potential for side reactions, consumption of chemicals. researchgate.net |

| Biological Degradation | Use of microorganisms to metabolically break down mercaptans. wwdmag.com | Environmentally friendly, potentially lower cost for large-scale treatment. mdpi.com | Slower process, microorganisms can be sensitive to high contaminant concentrations. mdpi.com |

| Air Sparging/SVE | Volatilization of the mercaptan from soil or water by injecting air, followed by vapor extraction and treatment. researchgate.net | Effective for volatile compounds, can be cost-effective. researchgate.net | Requires treatment of the extracted off-gas. |

Expanding Scope in Advanced Agrochemical and Pharmaceutical Intermediate Development

The 3-chloro-4-fluorophenyl structural motif is a key component in a variety of biologically active molecules, making compounds that can provide this structure, like this compound, valuable intermediates in medicinal and agrochemical chemistry. The presence and position of the halogen atoms can significantly influence a molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

Research has shown that molecules containing the N-(3-chloro-4-fluorophenyl) group exhibit potent biological activities. For instance, this moiety is found in:

Kinase Inhibitors: Quinazoline (B50416) derivatives featuring this group are investigated as protein kinase inhibitors, a major class of anti-cancer agents. researchgate.net

Enzyme Inhibitors: Compounds with a 3-chloro-4-fluorophenyl group attached to a piperazine (B1678402) ring have been identified as potent tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders.

Other Biologically Active Scaffolds: The 3-chloro-4-fluorophenyl group has been incorporated into various molecular frameworks, including benzenesulfonamides and tetrahydroquinolines, to explore a range of therapeutic applications from oncology to neurological disorders. ontosight.ainih.gov

This compound can be used as a starting material to introduce the 3-chloro-4-fluorophenyl group into a target molecule. The mercaptan's thiol group can be transformed or used in coupling reactions to build more complex structures, providing a direct pathway to these advanced pharmaceutical and agrochemical candidates.

| Compound Class Containing 3-Chloro-4-fluorophenyl Moiety | Biological Target/Application | Role of the Moiety |

| Quinazoline-4,6-diamines researchgate.net | Protein Kinase Inhibitors (e.g., for cancer therapy) | Essential for binding to the kinase active site and achieving high potency. |

| Piperazine-cinnamic acid hybrids | Tyrosinase Inhibitors (e.g., for dermatology) | Found to be fundamental for potent enzyme inhibition. |

| Tetrahydroquinoline-4-carboxamides ontosight.ai | Potential in oncology, infectious diseases, neurological disorders | Key structural component influencing interaction with various biological targets. |

| Benzenesulfonamides nih.gov | TERT activators, potential therapeutic agents | Contributes to the molecule's overall structure-activity relationship. |

常见问题

Q. How can machine learning tools predict novel derivatives of this compound with enhanced bioactivity?

- Methodology : Use PubChem’s retrosynthesis modules (e.g., Template_relevance Reaxys) to propose derivatives. Train QSAR models on toxicity/activity datasets, prioritizing substituents (e.g., -CF₃) that enhance target binding. Validate predictions with in vitro assays .

Data Reporting and Validation

- Critical Note : Always disclose data provenance (experimental, predicted, or literature-derived) to ensure reproducibility. For example, solubility or thermal data from unreferenced sources risk invalidating process designs .

- Advanced Validation : Cross-check NMR shifts with ab initio predictions (e.g., ACD/Labs) to resolve structural ambiguities, especially for regiochemical isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。